![molecular formula C5H3ClN4 B2455256 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 923191-97-3](/img/structure/B2455256.png)
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a specialty product for proteomics research . It has a molecular formula of C5H3ClN4 and a molecular weight of 154.56 .
Synthesis Analysis
The synthesis of this compound involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The Inchi Code of this compound is 1S/C5H3ClN4/c6-4-1-5-9-8-3-10 (5)2-7-4/h1-3H . The key to understanding the molecular structure lies in the Inchi Code, which provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
The Dimroth rearrangement is a key chemical reaction involved in the synthesis of this compound . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Physical And Chemical Properties Analysis
This compound has a molecular weight of 154.56 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
Synthesis and Chemical Properties
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine has been explored for its synthesis and chemical properties. A study demonstrated the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines via bromine-mediated oxidative cyclization, revealing the stability of C-5-substituted analogues and their potential as versatile synthetic intermediates for diversification through various chemical reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).
Antitumor Activity
Several studies have investigated the antitumor properties of compounds related to this compound. One such study focused on the synthesis and antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, indicating potential inhibitory effects on the growth of cancer cell lines (Hafez & El-Gazzar, 2009). Another research explored the synthesis of 5-substituted 7-methyl-s-triazolo[4, 3-α]-and-tetrazolo[1, 5-α]-pyrimidines, which were screened for anticancer activity (Kanō & Makisumi, 1958).
Anticonvulsant Properties
The compound has been studied for its potential as an anticonvulsant agent. One study synthesized a series of 7-substituted-[1,2,4]triazolo[4,3-f]pyrimidine derivatives and evaluated their anticonvulsant activities, showing promising results for certain compounds in the series (Guan, Sui, Chang, Yan, Tong, & Qu, 2012).
Biological Activities in Agriculture and Medicine
This compound and its derivatives have been recognized for their diverse biological activities. A review highlighted the significance of [1,2,4]triazolo[1,5-a]pyrimidines in both agriculture and medicinal chemistry, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties (Pinheiro, Pinheiro, Muri, Pessoa, Cadorini, & Greco, 2020).
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has also been a subject of study. A synthesis of new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines showed variable and modest antimicrobial activities against clinically isolated strains of bacteria and fungi (Kumara, Mohana, & Mallesha, 2013).
Mechanism of Action
Target of Action
The primary target of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to cell cycle arrest and apoptosis, which are downstream effects of CDK2 inhibition . The compound’s action on CDK2 also impacts the AKT signaling pathway, a related pathway to the ERK signaling pathway .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have suitable pharmacokinetic properties .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. It’s worth noting that the compound’s stability may be affected by storage conditions, as it is recommended to be stored at 28°C .
Biochemical Analysis
Biochemical Properties
Related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been shown to inhibit CDK2, a cyclin-dependent kinase important in cell cycle regulation .
Molecular Mechanism
Related compounds have been shown to inhibit CDK2, suggesting that 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine may have similar effects .
properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPWNUDUDIHZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923191-97-3 |
Source


|
| Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-Methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2455174.png)
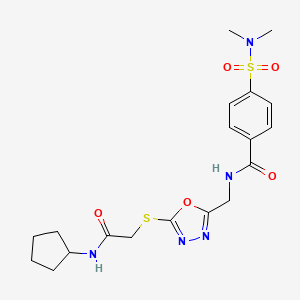
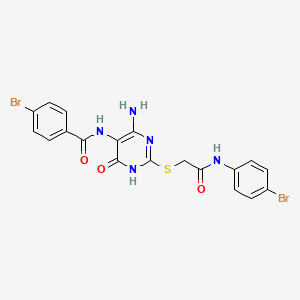

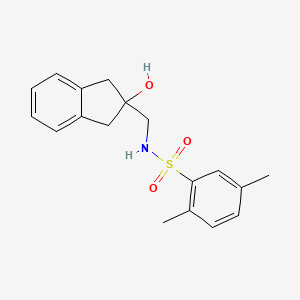
![3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2455184.png)
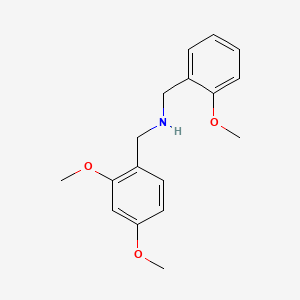
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2455186.png)
![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)

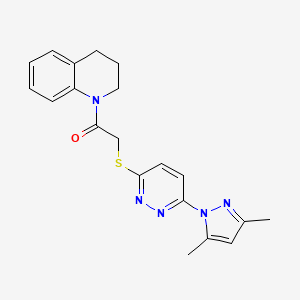
![4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one](/img/structure/B2455196.png)